
5-Chloro-2-(trifluoromethoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(trifluoromethoxy)pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a chlorine atom at the 5-position and a trifluoromethoxy group at the 2-position on the pyridine ring. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-chloropyridine with a trifluoromethylating agent such as sodium trifluoromethanesulfonate in the presence of a catalyst like manganese . This reaction proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
Industrial production of 5-Chloro-2-(trifluoromethoxy)pyridine may involve scalable methods that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, thiols, and alkoxides can be used in the presence of a base.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chlorine atom.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyridine ring with aromatic boronic acids.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(trifluoromethoxy)pyridine has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs that target specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(trifluoromethoxy)pyridine and its derivatives involves interactions with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with biological macromolecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-Chloro-5-(trifluoromethyl)benzene: A benzene derivative with similar substituents.
5-Chloro-2-(trifluoromethyl)aniline: An aniline derivative with similar substituents.
Uniqueness
5-Chloro-2-(trifluoromethoxy)pyridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities and chemical properties.
Eigenschaften
Molekularformel |
C6H3ClF3NO |
|---|---|
Molekulargewicht |
197.54 g/mol |
IUPAC-Name |
5-chloro-2-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H3ClF3NO/c7-4-1-2-5(11-3-4)12-6(8,9)10/h1-3H |
InChI-Schlüssel |
ZVSNSVAHQFKFEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1Cl)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



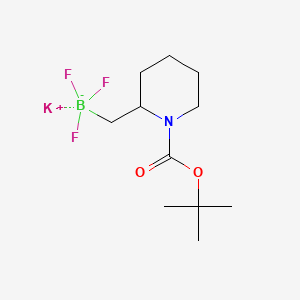
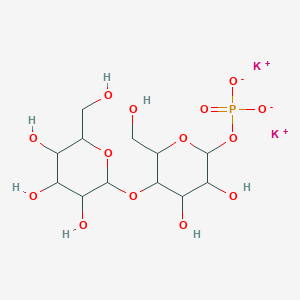

![(S)-(8-Fluoro-2-oxa-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B14771737.png)
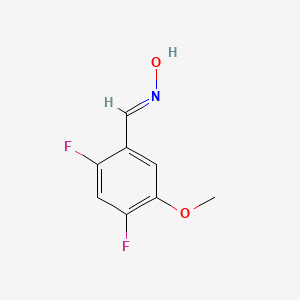
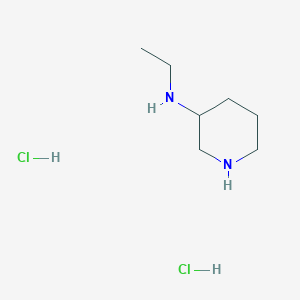
![ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B14771755.png)
![(1S,3aS,3bS)-1-hydroxy-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B14771767.png)
![4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoic acid](/img/structure/B14771775.png)
![Benzyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14771781.png)
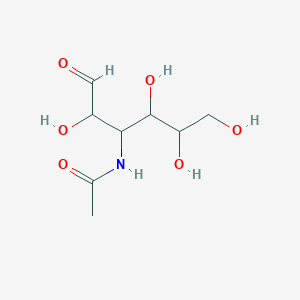
![[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone;hydrochloride](/img/structure/B14771791.png)
![4,5-Dibromobenzo[d][1,3]dioxole](/img/structure/B14771796.png)
